molecular formula C12H11FN2O B15315518 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B15315518
M. Wt: 218.23 g/mol
InChI Key: FEVOGDZCLKWFLH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde containing a 3,5-dimethylpyrazole substituent at the 2-position of the benzene ring.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-8-5-9(2)15(14-8)12-4-3-11(13)6-10(12)7-16/h3-7H,1-2H3

InChI Key

FEVOGDZCLKWFLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)F)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 5-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzoic acid.

    Reduction: 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting their function. The fluorobenzaldehyde moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Applications : The aldehyde group could facilitate Schiff base formation, contrasting with the amide’s stability in N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide .
  • Biological Activity : Fluorinated pyrazole derivatives are often explored for antimicrobial or anticancer properties. The target compound’s reactivity might enable unique pharmacophore development compared to the carboxamide or triazolopyrimidine analogues .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde (CAS No. 1152643-27-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, molecular interactions, and synthesis methodologies.

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : 218.23 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds with structural similarities to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

A study demonstrated that pyrazole derivatives exhibited significant COX-2 inhibition with IC50 values as low as 0.781 µM for select compounds . The mechanism involves the binding of these compounds to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research indicates that pyrazole derivatives can affect cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound were tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines, showing promising results .

The binding affinity of these compounds was assessed through molecular docking studies, revealing strong interactions with target proteins involved in cancer progression. The findings suggest that modifications in the pyrazole structure can enhance anticancer activity, making it a viable candidate for further development.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with fluorobenzaldehyde under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

General Synthetic Route:

  • Reagents :
    • 3,5-Dimethylpyrazole
    • 5-Fluorobenzaldehyde
    • Acid catalyst (e.g., acetic acid)
  • Procedure :
    • Mix the reagents in an appropriate solvent.
    • Heat the mixture under reflux for several hours.
    • Purify the product through recrystallization or chromatography.

Case Studies

StudyFindings
Identified significant COX-2 inhibition by pyrazole derivatives with IC50 values < 1 µM.
Demonstrated anticancer activity against A549 and HepG2 cell lines with effective binding energies in molecular docking studies.

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